N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide
Overview
Description
N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide, also known as Memantine, is a drug that has been used to treat Alzheimer's disease. It is a non-competitive N-Methyl-D-aspartate (NMDA) receptor antagonist that has been shown to improve cognitive function in patients with Alzheimer's disease.
Mechanism of Action
N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide works by blocking the NMDA receptor, which is involved in learning and memory processes. By blocking this receptor, this compound reduces the amount of glutamate that is released in the brain, which can cause damage to neurons. This mechanism of action has been shown to improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In addition, this compound has been shown to reduce the levels of inflammatory cytokines, which can cause damage to neurons.
Advantages and Limitations for Lab Experiments
N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential therapeutic effects on Alzheimer's disease, which makes it a useful tool for studying the disease. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to maintain consistent levels of the drug in lab experiments.
Future Directions
There are a number of future directions for N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide research. One direction is to study its potential therapeutic effects on other neurological disorders such as Parkinson's disease, Huntington's disease, and multiple sclerosis. Another direction is to study its potential use in combination with other drugs for the treatment of Alzheimer's disease. Finally, there is a need for further research to understand the long-term effects of this compound on cognitive function and neuronal health.
Scientific Research Applications
N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide has been extensively studied for its potential therapeutic effects on Alzheimer's disease. It has been shown to improve cognitive function and reduce the rate of cognitive decline in patients with Alzheimer's disease. In addition, this compound has been studied for its potential therapeutic effects on other neurological disorders such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
properties
IUPAC Name |
N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-13(19(24)23-17-3-5-18(26-2)6-4-17)22-20(25)21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,13-16H,7-12H2,1-2H3,(H,22,25)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKSNPHJPAOSPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387917 | |
Record name | F3175-0011 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
353492-18-9 | |
Record name | F3175-0011 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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